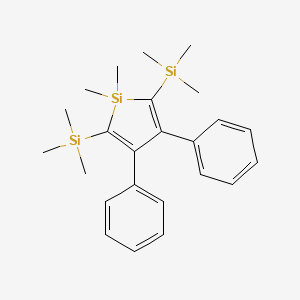
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole is a compound belonging to the class of siloles, which are silicon-containing heterocycles. Siloles are known for their unique electronic properties, making them valuable in various applications, particularly in organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole typically involves the use of palladium(0)-catalyzed Suzuki coupling reactions. For instance, a series of soluble conjugated random and alternating copolymers derived from 9,9-dioctylfluorene and 1,1-dimethyl-3,4-diphenyl-2,5-bis(2′-thienyl)silole were synthesized using this method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: This reaction can be used to modify the compound’s structure.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the silole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole has several scientific research applications:
Organic Electronics: Used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) due to its luminescent and semiconducting properties.
Photonic Devices: Employed in devices that require efficient light emission and energy transfer.
Biosensing: Utilized in electrochemiluminescent (ECL) biosensing systems for its high sensitivity and controllability.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole involves its unique electronic structure. The silicon atom in the silole ring influences the compound’s electronic properties, enhancing its ability to conduct electricity and emit light. This makes it an effective material for use in electronic and photonic devices .
Comparison with Similar Compounds
Similar Compounds
1,1-Disubstituted 2,3,4,5-Tetraphenylsiloles: These compounds share a similar silole core but differ in their substituents.
Silafluorenes: Another class of silicon-containing heterocycles with distinct electronic properties.
Uniqueness
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole stands out due to its specific substituents, which enhance its luminescent and semiconducting properties. This makes it particularly valuable in applications requiring high efficiency and performance.
Properties
CAS No. |
79628-06-1 |
|---|---|
Molecular Formula |
C24H34Si3 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(1,1-dimethyl-3,4-diphenyl-5-trimethylsilylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C24H34Si3/c1-25(2,3)23-21(19-15-11-9-12-16-19)22(20-17-13-10-14-18-20)24(26(4,5)6)27(23,7)8/h9-18H,1-8H3 |
InChI Key |
MYCAFBCCPSNOMH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















